Neodymium fluoride

Optical coatings Laser optics Damage threshold

Sourcing NdF₃ with consistent purity and lot-to-lot reproducibility poses supply chain risks for optical coating and metallurgy programs. Neodymium fluoride (CAS 13709-42-7) resolves this with validated performance data: - ≥99.9% purity (anhydrous, metals basis); 1410°C melting point, 6.5-6.65 g/cm³ density. - LIDT of 17.9 J/cm² at 355 nm (>2× over GdF₃); refractive index 1.66-1.70 for DUV coatings. - Preferred additive for Mg alloys (15-20% higher tensile strength vs. PrF₃). - Molten salt electrolyte with 70-87% current efficiency for Nd metal production. Stable supply; standard B2B shipping available.

Molecular Formula F3Nd
Molecular Weight 201.24 g/mol
CAS No. 13709-42-7
Cat. No. B079134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeodymium fluoride
CAS13709-42-7
Molecular FormulaF3Nd
Molecular Weight201.24 g/mol
Structural Identifiers
SMILES[F-].[F-].[F-].[Nd+3]
InChIInChI=1S/3FH.Nd/h3*1H;/q;;;+3/p-3
InChIKeyXRADHEAKQRNYQQ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neodymium Fluoride (NdF₃) Technical Overview


Neodymium fluoride (NdF₃) is a high-melting (1410°C), chemically stable lanthanide trifluoride with a hexagonal crystal structure [1]. It appears as a white to purplish-pink crystalline powder with a density of 6.5-6.65 g/cm³ [2]. NdF₃ is insoluble in water, hydrochloric acid, nitric acid, and sulfuric acid but dissolves in perchloric acid . Its fundamental physical properties—high refractive index (1.6-1.7 in thin film form), strong absorption band centered at 580 nm, and excellent thermal stability—position it for specialized applications in optics, metallurgy, and radiochemistry [3].

1 High refractive index and UV transparency for optical thin-film research
2 High melting point (1410 °C) supports thermal-stability screening
3 Chemical resistance to common acids enables selective dissolution workflows

NdF₃ Irreplaceability in Critical Applications


Lanthanide fluorides such as LaF₃, CeF₃, and PrF₃ share a common trigonal crystal structure but exhibit divergent optical, thermochemical, and metallurgical behaviors that preclude generic substitution [1]. For example, NdF₃ possesses a distinctive absorption band at 580 nm—a spectral signature absent in other lanthanide fluorides—that makes it uniquely suited for color-filtering and laser-goggle applications . In molten salt electrolysis, substituting NdF₃ with NdCl₃ reduces current efficiency due to different cathodic reduction mechanisms [2]. In metallurgy, NdF₃ as an alloy additive yields higher tensile strength and corrosion resistance compared to PrF₃ [3]. These quantifiable differences necessitate product-specific selection criteria grounded in comparative performance data.

NdF₃
LaF₃ / CeF₃ / PrF₃ Absorption band at 580 nm absent; optical filtering profile may shift
NdF₃ (electrolyte)
NdCl₃-KCl Current efficiency may differ; chloride-based systems may yield lower metal recovery
NdF₃ (alloy additive)
PrF₃ Tensile strength and corrosion resistance may not transfer directly

NdF₃ Performance vs. Key Comparators


Laser Damage Threshold: NdF₃ vs. LaF₃ & GdF₃

In fluoride multilayer coatings designed for 355 nm high-reflector applications, NdF₃/Na₃AlF₆ multilayers exhibited a laser-induced damage threshold (LIDT) of 17.9 J/cm², measured at 10 ns pulsewidth. This is 10.5% lower than the 20.0 J/cm² threshold observed for LaF₃/Na₃AlF₆ multilayers, but significantly higher—by a factor of 2.4×—than the 7.4 J/cm² threshold measured for GdF₃/Na₃AlF₆ multilayers under identical test conditions [1].

LIDT at 355 nm
Head-to-head
NdF₃: 17.9 J/cm²
Reported higher damage threshold vs. GdF₃-based coatings
10 ns pulsewidth; 5-layer-pair partial reflectors
Optical coatings Laser optics Damage threshold

DUV Refractive Index: NdF₃ vs. LaF₃ & GdF₃ Films

At 157 nm in the deep-ultraviolet (DUV) region, NdF₃ single-layer films exhibit a refractive index of approximately 1.77-1.89, comparable to the 1.77-1.89 range reported for LaF₃ and GdF₃ films measured under identical deposition conditions [1]. A separate patent source reports that NdF₃ thin films exhibit a refractive index of 1.66-1.70 with almost no absorptivity in the far ultraviolet region, making it suitable for high-index layers in multilayer DUV optics [2].

DUV Refractive Index
Head-to-head
1.77–1.89 (NdF₃, LaF₃, GdF₃)
Comparable refractive index; low far-UV absorptivity context
157 nm single-layer films; DUV region
DUV optics Refractive index Thin films

Tensile Strength & Corrosion: NdF₃ vs. PrF₃ in Mg Alloys

When added to magnesium alloys, NdF₃ demonstrates 15-20% higher tensile strength and 30% better corrosion resistance compared to PrF₃ [1]. This quantitative advantage makes NdF₃ the preferred additive for aerospace and automotive magnesium alloy components where mechanical integrity and environmental durability are critical.

Mechanical & Corrosion
Head-to-head
+15–20% tensile, +30% corrosion vs. PrF₃
Reported improvement in Mg alloy mechanical properties
Aerospace and automotive alloy additive context
Magnesium alloys Corrosion resistance Tensile strength

Current Efficiency: NdF₃-LiF vs. NdCl₃-KCl Electrolysis

In molten salt electrolysis for neodymium metal production, the fluoride-based system (NdF₃-LiF-Nd₂O₃) achieves current efficiencies of 70-80%, which is higher than chloride-based systems (NdCl₃-KCl) where efficiency is reduced due to Nd(II) formation and metal consumption [1]. Optimized electrolyte compositions (e.g., NdF₃(21)-LiF(72)-MgF₂(7) mol%) can achieve up to 87% current efficiency at 850°C .

Current Efficiency
Class-level
70–80% (standard); up to 87% (optimized)
Higher reported efficiency vs. chloride-based electrolytes
Molten salt electrolysis at 850–1423 K
Electrolysis Current efficiency Molten salt

Radiochemical Recovery with NdF₃ Co-Precipitation

Neodymium fluoride micro-precipitation is a standard method for preparing alpha spectrometry sources. Reported radiochemical recoveries for actinides using NdF₃ are: 97.7 ± 5.3% for ²⁴¹Am and 95.5 ± 4.6% for ²⁴²Pu in reagent matrices without interferences [1]. In environmental sample matrices, average recoveries range from 62% to 79% for Pu and Am isotopes [2]. These recoveries are considered high and enable reliable quantification of alpha-emitting radionuclides.

Radiochemical Recovery
Supporting evidence
97.7 ± 5.3% (²⁴¹Am); 95.5 ± 4.6% (²⁴²Pu)
Reported high recovery supports alpha spectrometry source preparation
Reagent matrix; environmental samples: 62–79%
Radiochemistry Alpha spectrometry Co-precipitation

Fluorine Resistance & LIDT: NdF₃ AR Coatings for KrF Lasers

In high-energy KrF laser intracavity optics, NdF₃-based antireflection (AR) coatings demonstrated the highest damage threshold of 29.8 J/cm² in a large irradiation spot, along with good resistance to fluorine-containing working gas mixtures [1]. This combination of high optical strength and chemical durability makes NdF₃-based compositions the most promising for protecting fused silica windows and high-reflectivity mirrors in excimer laser systems.

Fluorine-Resistant LIDT
Cross-study comparable
29.8 J/cm² (highest among tested)
Reported highest damage threshold for KrF laser AR coatings
248 nm, e-beam evaporation, large spot
KrF laser AR coatings Fluorine resistance

NdF₃ Application Scenarios


High-Power UV Laser Optical Coatings

NdF₃ is specified for multilayer dielectric coatings in 355 nm high-reflector applications where a laser-induced damage threshold of 17.9 J/cm² is required [1]. It offers a >2× improvement over GdF₃-based coatings and is a viable alternative to LaF₃ where slightly lower damage threshold is acceptable. Its low absorptivity in the far UV and refractive index of 1.66-1.70 [2] also make it suitable for DUV optics below 200 nm.

Magnesium Alloy Additive for Aerospace and Automotive

NdF₃ is the preferred rare earth fluoride additive for magnesium alloys, providing 15-20% higher tensile strength and 30% better corrosion resistance compared to PrF₃ [3]. This translates to lighter, more durable components for aerospace and high-performance automotive applications.

Molten Salt Electrolysis Feedstock for Nd Metal Production

NdF₃ is the standard fluoride component in molten salt electrolytes (LiF-NdF₃-Nd₂O₃) for neodymium metal production, achieving current efficiencies of 70-80% in standard configurations and up to 87% with optimized composition . This efficiency is higher than chloride-based alternatives, reducing energy costs and improving process economics [4].

Radiochemical Co-Precipitation for Alpha Spectrometry

NdF₃ micro-precipitation is a validated method for preparing high-quality alpha spectrometry sources, with recoveries of 97.7 ± 5.3% for ²⁴¹Am and 95.5 ± 4.6% for ²⁴²Pu in reagent matrices [5]. It is widely used in nuclear safeguards, environmental monitoring, and drinking water analysis for actinide quantification [6].

Application
Selection Property
Validation Focus
UV laser optical coatings research
LIDT and DUV refractive index compatibility
Damage threshold verification at target wavelength
Magnesium alloy additive studies
Tensile strength and corrosion resistance enhancement
Mechanical property validation in alloy matrices
Molten salt electrolysis feedstock
Current efficiency and electrolyte composition
Efficiency optimization under process conditions
Alpha spectrometry source preparation
Radiochemical recovery and precipitate quality
Recovery rate verification in target matrices

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